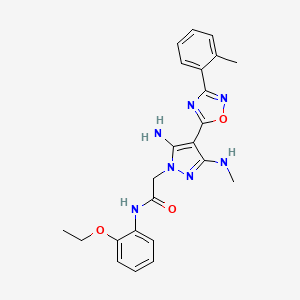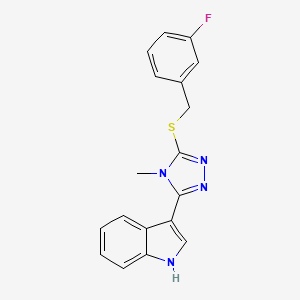![molecular formula C19H25N5O2S B2735053 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-62-5](/img/structure/B2735053.png)
5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups. It includes a thiazole ring, a triazole ring, a piperazine ring, and a methoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the ethylpiperazine group could be introduced via a reaction with ethylpiperazine . The triazole ring could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the piperazine and triazole rings would likely result in these parts of the molecule being planar. The methoxyphenyl group would add further complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be demethylated, or the piperazine ring could be alkylated . The triazole ring could potentially participate in click chemistry reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar methoxy and piperazine groups could increase its solubility in polar solvents .科学的研究の応用
Chemical Synthesis and Molecular Structure
The chemical compound 5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol belongs to a class of compounds with diverse applications in scientific research, particularly in the synthesis and biological evaluation of heterocyclic compounds. These compounds are of interest due to their potential pharmacological properties and their role in developing new therapeutic agents. Studies have focused on synthesizing derivatives and evaluating their biological activities, including antimicrobial and analgesic effects, and interactions with various receptors (Bektaş et al., 2007; Łażewska et al., 2019; Betti et al., 2002).
Antimicrobial and Analgesic Properties
The synthesis of triazole and its derivatives, including the specific compound , has been explored for their antimicrobial properties. Researchers have developed novel compounds with significant activities against a variety of microorganisms, underscoring the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents. Additionally, some derivatives have been investigated for their analgesic properties, contributing to the search for new pain management solutions (Karczmarzyk & Malinka, 2008; Gleason & Shannon, 1998).
Receptor Interaction Studies
Compounds of this class have also been utilized in receptor interaction studies to understand better the molecular mechanisms underlying their biological activities. This includes exploring their affinity and selectivity for different receptors, such as serotonin and adrenergic receptors, which play crucial roles in various physiological and pathological processes. These studies contribute to the development of targeted therapies for a range of conditions, including mental health disorders and cardiovascular diseases (Kimura et al., 2004; Pytka et al., 2015).
Molecular Docking and Structural Analysis
Recent advances in computational chemistry and molecular modeling have enabled the detailed structural analysis and docking studies of these compounds. Through such studies, researchers can predict the interaction between these molecules and their biological targets, such as enzymes or receptors. This approach facilitates the rational design of compounds with improved efficacy and selectivity, accelerating the drug discovery process (Wu et al., 2021; Wu et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-4-22-8-10-23(11-9-22)16(14-6-5-7-15(12-14)26-3)17-18(25)24-19(27-17)20-13(2)21-24/h5-7,12,16,25H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQWGYQIGWJXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

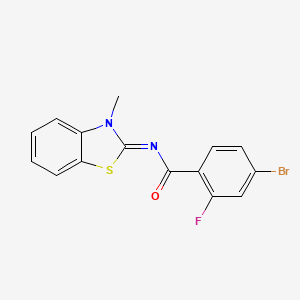

![Methyl 2-[1-[(2-amino-3-pyridyl)oxy]ethyl]-4-fluoro-benzoate](/img/structure/B2734976.png)
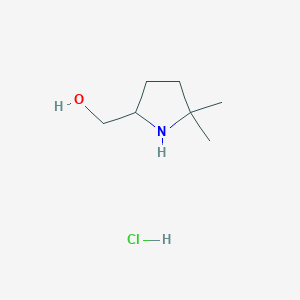
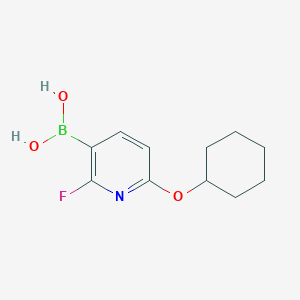
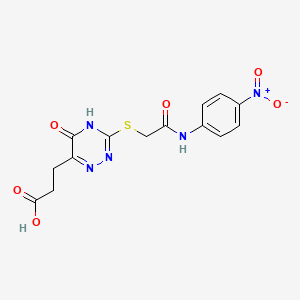
![3-[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2734983.png)
![4-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B2734984.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2734985.png)
![Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-](/img/structure/B2734986.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2734989.png)
